rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride

Catalog No.
S6484229
CAS No.
2679949-46-1
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydro...

CAS Number

2679949-46-1

Product Name

rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride

IUPAC Name

(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c9-7-2-5-1-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6-,7-;/m1./s1

InChI Key

OMGHUKNDBNOMHP-RYLOHDEPSA-N

Canonical SMILES

C1C2CC(C1CNC2)O.Cl

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CNC2)O.Cl

Rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride is a bicyclic compound characterized by the presence of a nitrogen atom within its framework. Its molecular formula is C7H14N2C_7H_{14}N_2 with a molecular weight of 126.20 g/mol . The compound is notable for its unique stereochemistry, which contributes to its distinct chemical and biological properties. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in research and industry.

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into various amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of different functional groups, often facilitated by reagents such as alkyl halides under basic or acidic conditions .

The specific products formed depend on the reagents and conditions employed during these reactions.

Research indicates that rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride exhibits potential biological activity. It may interact with specific molecular targets such as receptors or enzymes, influencing their activity and triggering downstream signaling pathways. The exact mechanisms and targets are still under investigation, but preliminary studies suggest its relevance in medicinal chemistry and drug development .

The synthesis of rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride typically involves cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization of Amines: A suitable amine reacts with a cyclic ketone to form the bicyclic structure.
  • Reduction: Following cyclization, reduction processes are applied to achieve the desired stereochemistry.
  • Hydrochloride Formation: The final step often involves converting the base form into its hydrochloride salt to enhance solubility and stability .

In industrial settings, production may utilize batch or continuous flow processes optimized for efficiency and scalability.

Rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride has several applications across various fields:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules.
  • Biology: Investigated for its biological activity and interactions with biomolecules.
  • Medicine: Explored for potential therapeutic effects and as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals and materials .

Studies on the interactions of rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride with biological targets are ongoing. These investigations aim to elucidate how the compound modulates receptor activity or enzyme function, which could lead to novel therapeutic applications or insights into biochemical pathways .

Several compounds share structural similarities with rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride:

Compound NameStructureUnique Features
rac-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-oneStructureContains an iodine atom; potential for different reactivity due to halogen presence
rac-(1R,5S,6R,7S)-2-Azabicyclo[3.2.1]octane-6,7-diol hydrochlorideStructureFeatures hydroxyl groups; may exhibit different biological activities
rac-(1R,5S,6S)-Bicyclo[3.2.1]octan-6-ol (exo)StructureDifferent stereochemistry; potentially alters interaction with biological targets

Uniqueness

The uniqueness of rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride lies in its specific stereochemistry and nitrogen-containing bicyclic structure. These characteristics impart distinct chemical reactivity and biological properties that differentiate it from similar compounds, making it valuable for various research applications and potential therapeutic uses .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

163.0763918 g/mol

Monoisotopic Mass

163.0763918 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-25-2023

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